(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Overview
Description
The compound “(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one” is a complex organic molecule with the molecular formula C13H14O8 . It has an average mass of 298.246 Da and a monoisotopic mass of 298.068878 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple hydroxy groups and a pyrano[3,2-c]isochromen-6-one ring system . It also contains a hydroxymethyl group. The molecule has 5 defined stereocentres .Scientific Research Applications
Synthesis and Structural Studies
- Enantiospecific synthesis of related compounds was achieved from hydroxybutanoates, leading to tetrahydro-2H-pyranols with high enantiomeric excess (Deschenaux et al., 1989).
- Asymmetric synthesis of C15 polyketide spiroketals, a class of compounds structurally related to the query compound, demonstrated high stereo- and enantioselectivity, indicating potential applications in complex organic syntheses (Meilert et al., 2004).
- Green synthesis of pyrano[3,2-b]pyran derivatives, which share a structural similarity with the query compound, exhibited antibacterial and antioxidant properties, suggesting potential biomedical applications (Memar et al., 2020).
Solubility Studies and Material Applications
- Studies on the solubility of structurally related (2R,3S,4S,5S)-6-(Hydroxymethyl)-tetrahydro-2H-pyran-2,3,4,5-tetraol in various solvents provide insights into its potential applications in material sciences and formulation studies (Zhang et al., 2014).
Cytotoxicity and Pharmaceutical Applications
- Phelligridins C-F, which are pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives, showed in vitro cytotoxicity against cancer cell lines, suggesting the potential for development into anticancer agents (Mo et al., 2004).
Catalysis and Chemical Reactions
- Ruthenium-catalyzed atom-economic coupling of related compounds for the synthesis of oxacycles like tetrahydro-4H-pyran-4-ones demonstrates potential applications in sustainable and efficient chemical synthesis (Bera et al., 2021).
properties
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-2-5-8(17)10(19)12-11(21-5)6-3(13(20)22-12)1-4(15)7(16)9(6)18/h1,5,8,10-12,14-19H,2H2/t5-,8-,10+,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGAIKPBLFCKR-OIPGZRGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3C(C(C(C(O3)CO)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norbergenin | |
CAS RN |
79595-97-4 | |
Record name | Norbergenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79595-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NORBERGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS9UP8B38P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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